6,8-Dimethoxymoxifloxacin

Overview

Description

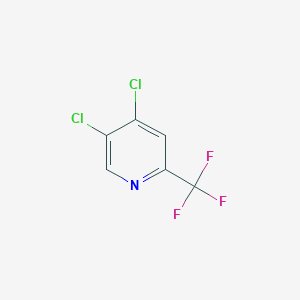

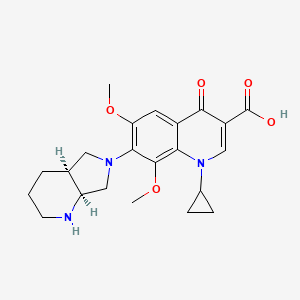

6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of methoxy groups at the 6th and 8th positions of the moxifloxacin molecule, enhancing its pharmacological properties.

Mechanism of Action

Target of Action

6,8-Dimethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

The bactericidal action of this compound results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking the untwisting required for DNA replication . This interaction disrupts the bacterial DNA replication process, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, thereby stopping the progression of the bacterial infection .

Pharmacokinetics

It is metabolized in the liver and excreted in both urine and feces . The half-life elimination of moxifloxacin is approximately 12-16 hours . These properties may give us a hint about the ADME properties of this compound, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication, the bacteria are unable to multiply and spread, leading to their eventual death .

Biochemical Analysis

Biochemical Properties

6,8-Dimethoxymoxifloxacin plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes and proteins. It targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Additionally, it interacts with various biomolecules, including proteins involved in the bacterial cell wall synthesis, further enhancing its antibacterial efficacy .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses and apoptosis, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, essential for replication and transcription. Additionally, this compound can induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. These combined actions make it a potent antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and alleviates infection symptoms. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways within bacterial cells. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions, including oxidation and conjugation. The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, influencing its metabolic rate and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters. Once inside the cell, it accumulates in the cytoplasm and can localize to the nucleus, where it exerts its antibacterial effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It predominantly localizes to the bacterial cytoplasm and nucleus, where it interacts with DNA and enzymes involved in replication and transcription. In mammalian cells, it can be found in the cytoplasm and mitochondria, where it may influence cellular metabolism and induce oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxymoxifloxacin involves several steps, starting from the basic moxifloxacin structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxymoxifloxacin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the methoxy groups, potentially leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can affect the quinolone core, altering its antibacterial properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced quinolone structures, and various substituted analogs, each with distinct pharmacological profiles .

Scientific Research Applications

6,8-Dimethoxymoxifloxacin has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying the effects of methoxy substitutions on quinolone antibiotics.

Biology: Researchers use it to investigate its antibacterial activity against various bacterial strains.

Medicine: It is explored for its potential in treating infections resistant to other antibiotics.

Industry: The compound is used in the development of new antibacterial agents and in quality control processes for pharmaceutical manufacturing

Comparison with Similar Compounds

Moxifloxacin: The parent compound, known for its broad-spectrum activity.

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetics.

Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher resistance rates

Uniqueness: 6,8-Dimethoxymoxifloxacin stands out due to its enhanced activity against certain resistant bacterial strains and its improved pharmacokinetic properties, such as better tissue penetration and longer half-life.

Properties

IUPAC Name |

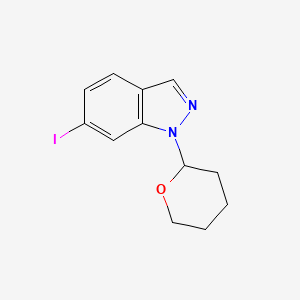

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQOJJBWRDKQP-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145577 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-73-5 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)